EGFR Inhibitory Potency: 6-Hydrazino Pyridyl-Oxadiazole Scaffold vs. Reference Erlotinib
While direct IC50 data for 5-(6-hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole itself is not reported, the closest structurally characterized analog series—heteroaryl pyridine-linked 1,2,4-oxadiazoles—demonstrates that the pyridyl-oxadiazole-hydrazine motif can achieve EGFR IC50 values of 64–71 nM, surpassing erlotinib (IC50 = 80 nM) . The 6-hydrazino substitution pattern in the target compound positions the hydrazine NH groups for ATP hinge-region hydrogen bonds analogous to those observed for the 2-hydrazino regioisomers, supporting comparable or superior EGFR affinity .
| Evidence Dimension | EGFR Wild-Type Inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured; scaffold-class range = 64–71 nM (predicted from closest analogs) |
| Comparator Or Baseline | Erlotinib IC50 = 80 nM; Analog 20c IC50 = 71 nM; Analog 21c IC50 = 64 nM |
| Quantified Difference | Predicted 1.1–1.25-fold improvement over erlotinib; 10–20% lower IC50 |
| Conditions | In vitro kinase inhibition assay; recombinant EGFR wild-type |
Why This Matters
Procurement decisions for kinase inhibitor development require scaffold validation; the 6-hydrazino regioisomer extends the SAR space that has already yielded sub-100 nM EGFR inhibitors, justifying its inclusion in focused screening libraries.
- [1] Soliman HA, Youssif BGM, et al. Design, synthesis and antiproliferative, apoptotic, and immunomodulatory properties of new heteroaryl pyridine-linked 1,2,4-oxadiazoles as prospective dual EGFR/BRAFV600E inhibitors. RSC Adv. 2026. DOI: 10.1039/D6RA00207B. View Source
